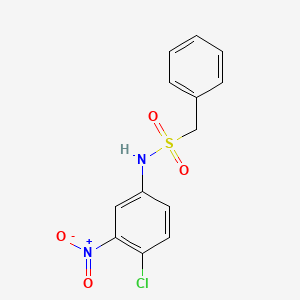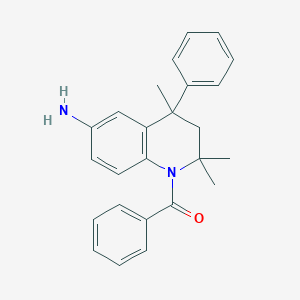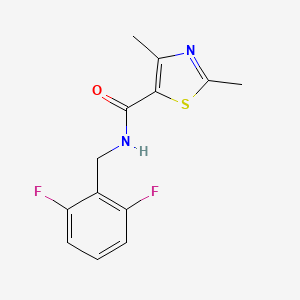![molecular formula C27H25NO6S3 B11028883 dimethyl 2-{1-[(4-methoxyphenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11028883.png)
dimethyl 2-{1-[(4-methoxyphenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, but let’s break it down. Its IUPAC name is dimethyl 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate .
- Structurally, it contains a 1,3-dithiole-4,5-dicarboxylate core with a 1,2,3-triazole moiety and a 4-methoxyphenyl group.
- The compound’s molecular formula is C₁₆H₁₇N₃O₆ , and its molecular weight is approximately 347.33 g/mol .
Preparation Methods
Synthetic Routes: One common synthetic route involves the . This method allows for the formation of carbon-carbon bonds between an aryl or vinyl boron reagent and an aryl or vinyl halide.
Reaction Conditions: The reaction typically occurs under mild conditions using a palladium catalyst, a base, and an appropriate solvent. The boron reagent can be an arylboronic acid or an arylboronate ester.
Industrial Production: Information on large-scale industrial production methods for this specific compound is limited, but the Suzuki–Miyaura coupling is widely applicable in industry.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions can yield various products, such as substituted derivatives or ring-opened forms.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for further synthetic studies and functionalization.
Biology: It could serve as a potential due to its diverse reactivity.
Medicine: Research may explore its potential as an , , or other therapeutic applications.
Industry: Its use in materials science or as a building block for novel materials is worth investigating.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific application. For example, if it exhibits anticancer activity, it might target specific cellular pathways or enzymes.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs of this compound. Its uniqueness lies in the combination of the 1,3-dithiole-4,5-dicarboxylate core with the 1,2,3-triazole and 4-methoxyphenyl groups.
Properties
Molecular Formula |
C27H25NO6S3 |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
dimethyl 2-[1-(4-methoxybenzoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H25NO6S3/c1-14-7-12-18-17(13-14)19(26-36-20(24(30)33-5)21(37-26)25(31)34-6)22(35)27(2,3)28(18)23(29)15-8-10-16(32-4)11-9-15/h7-13H,1-6H3 |
InChI Key |
ZQJCXHMVZHEYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B11028801.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide](/img/structure/B11028806.png)
![3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-(4-hydroxyphenethyl)propanamide](/img/structure/B11028818.png)



![1-Ethyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11028830.png)

![N-(1H-benzimidazol-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11028837.png)
![2-(4-methylpiperazin-1-yl)-6-(2-phenylethyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11028844.png)

![Carbamic acid, N-[2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11028866.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B11028871.png)

